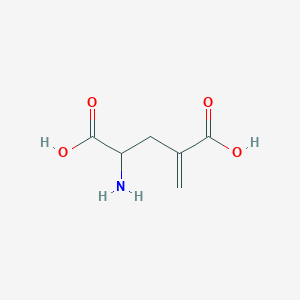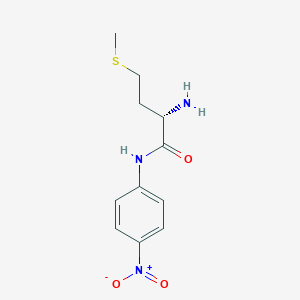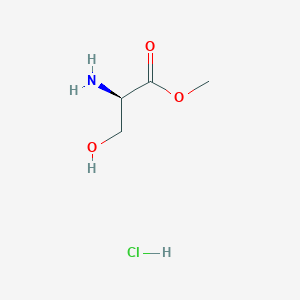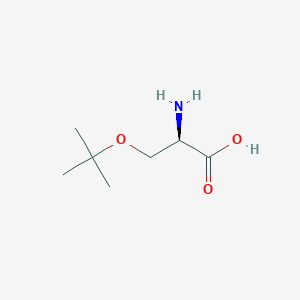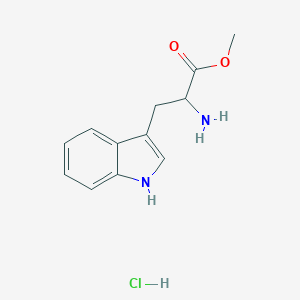
甲基2-氨基-3-(1H-吲哚-3-基)丙酸酯盐酸盐
描述
“Methyl 2-amino-3-(1H-indol-3-yl)propanoate Hydrochloride” is a chemical compound with the CAS Number: 5619-09-0. It has a molecular weight of 254.72 and its IUPAC name is methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride . It is stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14N2O2.ClH/c1-16-12(15)10(13)6-8-7-14-11-5-3-2-4-9(8)11;/h2-5,7,10,14H,6,13H2,1H3;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties were not available in the retrieved data.科学研究应用
Use as an Intermediate in the Synthesis of Tryptophan Derivatives
Field
Chemistry, specifically organic synthesis .
Application
DL-Tryptophan Methyl Ester Hydrochloride is used as an intermediate in the synthesis of Tryptophan derivatives . These derivatives can have various applications in different fields, including medicinal chemistry, where they can be used in the development of new drugs.
Method of Application
The specific methods of application can vary depending on the final Tryptophan derivative that is being synthesized. Generally, this compound would be used in a reaction with other reagents under specific conditions to produce the desired derivative.
Results or Outcomes
The outcome of using DL-Tryptophan Methyl Ester Hydrochloride as an intermediate would be the successful synthesis of a Tryptophan derivative. The specific results, including any quantitative data or statistical analyses, would depend on the exact derivative being synthesized and the conditions of the reaction.
Use in the Resolution of Racemic Gossypol
Field
Chemistry, specifically stereochemistry .
Application
D-Tryptophan methyl ester has been used for the resolution of racemic gossypol . Gossypol is a polyphenolic compound derived from the cotton plant, and its racemic form contains a mixture of its two enantiomers. Resolving this mixture into its individual enantiomers can be important for certain applications, as the different enantiomers can have different biological activities.
Method of Application
The resolution of racemic gossypol using D-Tryptophan methyl ester involves a two-step procedure . The specific details of this procedure, including any relevant technical details or parameters, were not provided in the source.
Results or Outcomes
The outcome of this application would be the successful resolution of racemic gossypol into its individual enantiomers . The specific results, including any quantitative data or statistical analyses, were not provided in the source.
Thermal Decomposition Study
Field
Thermal Analysis and Calorimetry .
Application
DL-Tryptophan Methyl Ester Hydrochloride has been used in the study of its thermal decomposition . Understanding the thermal decomposition of a compound can be important for various applications, including material science and safety assessments.
Method of Application
The thermal decomposition of DL-Tryptophan Methyl Ester Hydrochloride was studied using techniques such as NMR, FTIR, TG–DTA, TG–DSC coupled to FTIR, and HPLC/MS .
Results or Outcomes
The study proposed a thermal decomposition mechanism for DL-Tryptophan Methyl Ester Hydrochloride . The intermediate obtained in the first thermal decomposition step, tryptamine, was also isolated and characterized .
Synthesis of Tryptophan-Derived Alkaloids
Field
Application
DL-Tryptophan Methyl Ester Hydrochloride can be used as a starting material for the synthesis of tryptophan-derived alkaloids . These alkaloids can have various pharmacological activities, such as neuroprotection, anti-inflammatory activity, Alzheimer’s treatment, central nervous system infections, transport of bioactive molecules, and antidepressant activity .
Method of Application
The specific methods of application can vary depending on the final tryptophan-derived alkaloid that is being synthesized. Generally, this compound would be used in a reaction with other reagents under specific conditions to produce the desired alkaloid.
Results or Outcomes
The outcome of using DL-Tryptophan Methyl Ester Hydrochloride as a starting material would be the successful synthesis of a tryptophan-derived alkaloid . The specific results, including any quantitative data or statistical analyses, would depend on the exact alkaloid being synthesized and the conditions of the reaction.
Use in the Synthesis of Bioactive Molecules
Field
Biochemistry and Medicinal Chemistry .
Application
DL-Tryptophan Methyl Ester Hydrochloride can be used as a starting material for the synthesis of bioactive molecules . These molecules can have various pharmacological activities such as neuroprotection, anti-inflammatory activity, Alzheimer’s treatment, central nervous system infections, and antidepressant activity .
Method of Application
The specific methods of application can vary depending on the final bioactive molecule that is being synthesized. Generally, this compound would be used in a reaction with other reagents under specific conditions to produce the desired molecule.
Results or Outcomes
The outcome of using DL-Tryptophan Methyl Ester Hydrochloride as a starting material would be the successful synthesis of a bioactive molecule . The specific results, including any quantitative data or statistical analyses, would depend on the exact molecule being synthesized and the conditions of the reaction.
Use in the Synthesis of Indolic Alkaloids
Field
Application
DL-Tryptophan Methyl Ester Hydrochloride can be used as a precursor metabolite of indolic alkaloids present in nature commonly used in plant defense pathways and mammalian physiological processes .
Method of Application
The specific methods of application can vary depending on the final indolic alkaloid that is being synthesized. Generally, this compound would be used in a reaction with other reagents under specific conditions to produce the desired alkaloid.
Results or Outcomes
The outcome of using DL-Tryptophan Methyl Ester Hydrochloride as a precursor metabolite would be the successful synthesis of an indolic alkaloid . The specific results, including any quantitative data or statistical analyses, would depend on the exact alkaloid being synthesized and the conditions of the reaction.
安全和危害
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with it are H302, H315, H319, H335, which indicate that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
未来方向
属性
IUPAC Name |
methyl 2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2.ClH/c1-16-12(15)10(13)6-8-7-14-11-5-3-2-4-9(8)11;/h2-5,7,10,14H,6,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFNGGQRDXFYMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80385140 | |
| Record name | Methyl 2-amino-3-(1H-indol-3-yl)propanoate Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80385140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-3-(1H-indol-3-yl)propanoate Hydrochloride | |
CAS RN |
5619-09-0 | |
| Record name | Tryptophan, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5619-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 34498 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005619090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5619-09-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34498 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 2-amino-3-(1H-indol-3-yl)propanoate Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80385140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

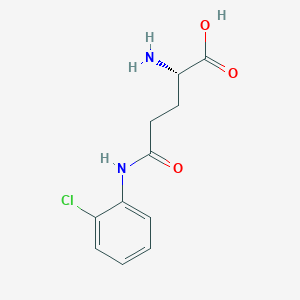


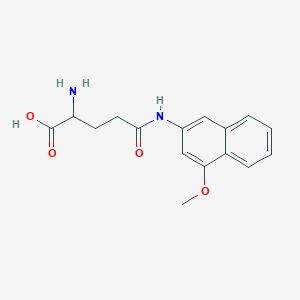

![(2S)-2-amino-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid](/img/structure/B555485.png)
